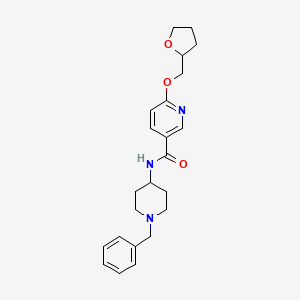

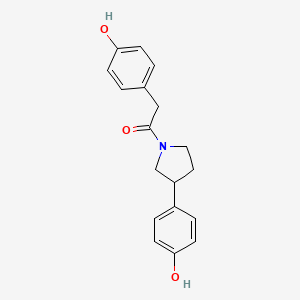

![molecular formula C9H12N2O3 B2771358 2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]acetic acid CAS No. 2225136-79-6](/img/structure/B2771358.png)

2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]acetic acid is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as OPAA and has been synthesized using various methods.

Applications De Recherche Scientifique

Germination Inhibition

The compound (5-Butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid, related to 2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]acetic acid, has been identified from Erigeron annuus flowers as a germination inhibitory constituent. Spectroscopic analysis determined its structure, revealing its effectiveness in inhibiting lettuce seed germination alongside other known compounds. These findings suggest potential agricultural applications in controlling unwanted plant growth (Oh et al., 2002).

Bioassay Screening and Structural Characterization

Bis(pyrazol-1-yl)acetic acid reacts with n-Bu2SnO to yield dimeric bis[dicarboxylatotetraorganodistannoxanes], exhibiting low fungicide, insecticide, and miticide activities, but notable cytotoxicities for Hela cells in vitro. This research provides insights into the synthesis, structural characterization, and potential bioassay applications of compounds related to this compound (Wen et al., 2005).

Copper(II) Binding Sites and ATCUN-Like Metal Ion Binding

(Pyrazol-1-yl)acetic acid and (pyridin-2-yl)acetic acid have been utilized to create ATCUN-like metal ion binding sites by condensation with the terminal amino group of a Phe−Gly dipeptide. The resulting derivatives show structural similarity in their copper(II) complexes, indicating potential for creating specific metal ion binding sites for scientific and industrial applications (Boa et al., 2005).

Coordination Chemistry with Lanthanides

(Pyrazol-1-yl)acetic acid, serving as a precursor for carboxyl-functionalized task-specific ionic liquids (TSILs), was explored for its coordination chemistry with lanthanides. The synthesized lanthanide complexes exhibit one-dimensional chain formations in solid state, hinting at potential roles in f-element separations and advanced material design (Chen et al., 2013).

Antimicrobial Activity of Aryl Hydrazone Pyrazoline-5-ones

A study synthesized novel 3-methyl-5-oxo-4-(phenyl hydrazono)-4,5-dihydro-pyrazol-1-yl]-acetic acid N|-(4-substituted thiazol-2-yl)-hydrazides to evaluate their antimicrobial activity. The findings indicate that these compounds exhibit a fair degree of antimicrobial activity, suggesting their potential for pharmaceutical applications (Reddy et al., 2013).

Propriétés

IUPAC Name |

2-[4-(oxolan-3-yl)pyrazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c12-9(13)5-11-4-8(3-10-11)7-1-2-14-6-7/h3-4,7H,1-2,5-6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNADSHHZXFLIDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=CN(N=C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(2-cyano-3-(3,4,5-trimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2771276.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2771277.png)

![N-(3-methylbutyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2771281.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-9H-purin-6-amine](/img/structure/B2771283.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)

![3-(5-Chloro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2771295.png)